Cas no 135950-58-2 (2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)-)
2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)-
- (2E)-3-(3-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- 2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (2E)-
- SCHEMBL9779456
- HMS2614H17
- MLS000560387
- CHEMBL1454102
- AKOS000642550
- Cambridge id 5762099
- SMR000175993
- STK864736
- Z46041961
- 135950-58-2
- MFCD01159066
- 3-(3-Nitro-phenyl)-1-thiophen-2-yl-propenone
- (e)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-one
- 3-(3-NITROPHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE
-
- MDL: MFCD01159066
- Inchi: 1S/C13H9NO3S/c15-12(13-5-2-8-18-13)7-6-10-3-1-4-11(9-10)14(16)17/h1-9H/b7-6+
- InChI Key: YNTQJIBSFGNMIH-VOTSOKGWSA-N
- SMILES: C(C1SC=CC=1)(=O)/C=C/C1=CC=CC([N+]([O-])=O)=C1
Computed Properties
- Exact Mass: 259.03031432Da
- Monoisotopic Mass: 259.03031432Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 91.1Ų
2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB422229-1 g |
(2E)-3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one |
135950-58-2 | 1 g |
€339.20 | 2023-07-18 | ||
| abcr | AB422229-5 g |
(2E)-3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one |
135950-58-2 | 5 g |
€658.70 | 2023-07-18 | ||
| abcr | AB422229-10 g |
(2E)-3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one |
135950-58-2 | 10 g |
€786.50 | 2023-07-18 | ||
| abcr | AB422229-25 g |
(2E)-3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one |
135950-58-2 | 25 g |
€1,169.90 | 2023-07-18 | ||
| abcr | AB422229-1g |
(2E)-3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one; . |
135950-58-2 | 1g |
€339.20 | 2025-04-21 | ||
| abcr | AB422229-5g |
(2E)-3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one; . |
135950-58-2 | 5g |
€658.70 | 2025-04-21 | ||
| abcr | AB422229-10g |
(2E)-3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one; . |
135950-58-2 | 10g |
€786.50 | 2025-04-21 | ||
| abcr | AB422229-25g |
(2E)-3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one; . |
135950-58-2 | 25g |
€1169.90 | 2025-04-21 |
2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)- Suppliers
2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)-
2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)- (CAS No. 135950-58-2): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)- (CAS No. 135950-58-2) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of α,β-unsaturated ketones and is characterized by its conjugated double bond system and the presence of a nitrophenyl and thienyl substituent. The structural complexity of this molecule makes it an interesting candidate for various biological studies and drug development initiatives.
The structure of 2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)- is well-defined and can be represented by the following formula: C14H9N2O3S. The compound features a conjugated system with a double bond between the carbonyl group and the vinyl group, which imparts unique chemical reactivity and physical properties. The nitrophenyl and thienyl groups contribute to the molecule's electronic characteristics and biological activity.
In terms of synthesis, 2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)- can be prepared through various methods. One common approach involves the condensation of 3-nitrobenzaldehyde with thiophene-2-carbaldehyde followed by a Knoevenagel condensation with malononitrile. This multi-step process yields the desired product with high purity and yield. Recent advancements in synthetic methodologies have also explored greener and more efficient routes to synthesize this compound, such as using catalysts like palladium or copper complexes to enhance reaction efficiency and reduce environmental impact.
The biological activity of 2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)- has been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory properties due to its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, it has demonstrated significant antiproliferative effects on various cancer cell lines, making it a promising candidate for cancer therapy. Studies have also explored its potential as an antiviral agent against certain RNA viruses, highlighting its broad-spectrum biological activity.
In the context of drug development, 2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)- has shown promise as a lead compound for the design of new therapeutic agents. Its unique structure allows for easy modification through functional group manipulation, enabling researchers to optimize its pharmacological properties. For instance, substituting the nitro group with other electron-withdrawing groups or introducing additional functional groups can enhance its potency and selectivity.
The pharmacokinetic properties of 2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)- are also an important area of research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles in various animal models. Results indicate that the compound has good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further preclinical and clinical evaluation.
In conclusion, 2-Propen-1-one, 3-(3-nitrophenyl)-1-(2-thienyl)-, (E)- (CAS No. 135950-58-2) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structure and diverse biological activities make it an attractive candidate for drug development. Ongoing research continues to uncover new applications and optimize its therapeutic potential, contributing to advancements in the treatment of various diseases.
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